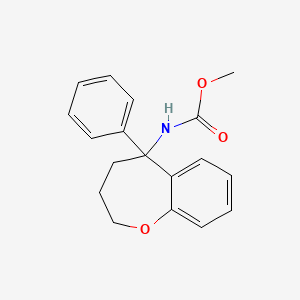![molecular formula C12H14O2 B14366054 (3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol CAS No. 90135-60-7](/img/structure/B14366054.png)
(3R,4R)-3,4,5,6-Tetrahydro[1,1'-biphenyl]-3,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol is a chiral organic compound with significant interest in various fields of scientific research. This compound features a biphenyl structure with hydroxyl groups at the 3 and 4 positions, making it a diol. The stereochemistry of the compound is specified by the (3R,4R) configuration, indicating the spatial arrangement of the substituents around the chiral centers.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol typically involves the reduction of corresponding ketones or the dihydroxylation of alkenes. One common method is the catalytic hydrogenation of 3,4-dihydroxybiphenyl using a chiral catalyst to ensure the desired stereochemistry. Reaction conditions often include the use of solvents like ethanol or methanol and hydrogen gas under pressure.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and high-throughput screening for optimal catalysts can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
化学反応の分析
Types of Reactions
(3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alkanes.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or ammonia for amination.
Major Products
Oxidation: Formation of 3,4-diketobiphenyl or 3,4-biphenyldicarboxylic acid.
Reduction: Formation of 3,4-dihydroxycyclohexane.
Substitution: Formation of 3,4-dihalobiphenyl or 3,4-diaminobiphenyl.
科学的研究の応用
(3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and interaction with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antioxidant properties.
Industry: Utilized in the production of polymers and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用機序
The mechanism by which (3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol exerts its effects involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with enzymes or receptors, modulating their activity. The compound may also participate in redox reactions, influencing cellular oxidative stress pathways.
類似化合物との比較
Similar Compounds
(3S,4S)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol: The enantiomer of the compound with opposite stereochemistry.
3,4-Dihydroxybiphenyl: Lacks the tetrahydro structure but shares the biphenyl diol framework.
3,4-Dihydroxycyclohexane: Similar diol structure but with a cyclohexane ring instead of biphenyl.
Uniqueness
(3R,4R)-3,4,5,6-Tetrahydro[1,1’-biphenyl]-3,4-diol is unique due to its specific stereochemistry and biphenyl structure, which confer distinct chemical and biological properties
特性
CAS番号 |
90135-60-7 |
|---|---|
分子式 |
C12H14O2 |
分子量 |
190.24 g/mol |
IUPAC名 |
(1R,2R)-4-phenylcyclohex-3-ene-1,2-diol |
InChI |
InChI=1S/C12H14O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-5,8,11-14H,6-7H2/t11-,12-/m1/s1 |
InChIキー |
AAJIYIUKPOJDBS-VXGBXAGGSA-N |
異性体SMILES |
C1CC(=C[C@H]([C@@H]1O)O)C2=CC=CC=C2 |
正規SMILES |
C1CC(=CC(C1O)O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


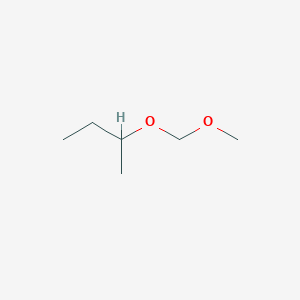

![5,5'-(Ethane-1,2-diyl)bis{3-[2-(4-chlorophenyl)hydrazinylidene]-3H-indole}](/img/structure/B14365990.png)
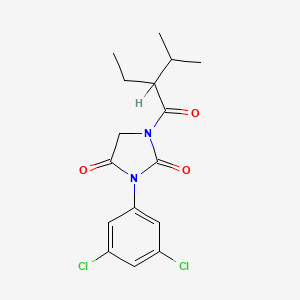
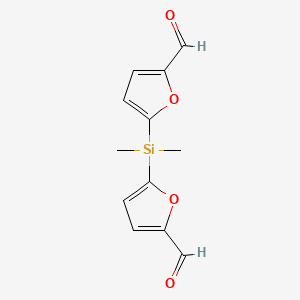

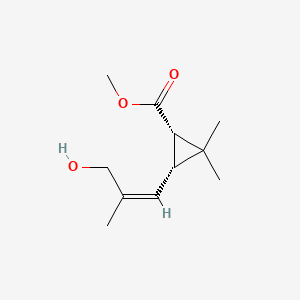
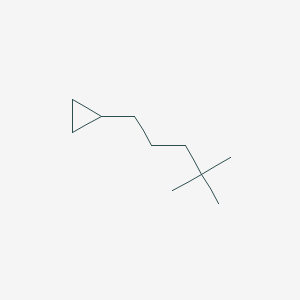
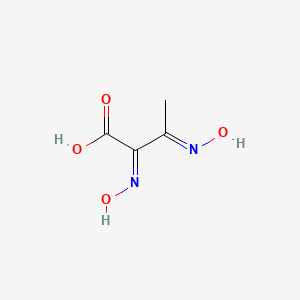
![2-[1-(Pyridin-2-yl)propan-2-ylidene]hydrazine-1-carboxamide](/img/structure/B14366025.png)
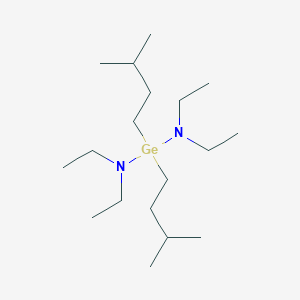
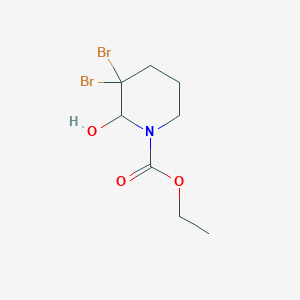
![1,1'-Methylenebis[2-(nonyloxy)benzene]](/img/structure/B14366042.png)
